molecular formula C25H29N5O6S2 B2871274 4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide CAS No. 314259-51-3

4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide

Cat. No. B2871274
CAS RN: 314259-51-3
M. Wt: 559.66
InChI Key: KWZCBRQTRBKUHH-UHFFFAOYSA-N
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Description

4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is a useful research compound. Its molecular formula is C25H29N5O6S2 and its molecular weight is 559.66. The purity is usually 95%.
BenchChem offers high-quality 4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition and Biological Interactions

Compounds similar to "4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide" have been studied for their enzyme inhibitory activities. For instance, aromatic sulfonamides have been evaluated as inhibitors of carbonic anhydrase (CA) isoenzymes, showing nanomolar half maximal inhibitory concentration (IC50) values and exhibiting selectivity towards different CA isoenzymes (Supuran, Maresca, Gregáň, & Remko, 2013). Such studies are crucial for understanding the therapeutic potential of these compounds in treating diseases where enzyme modulation is beneficial.

Molecular Interactions and Binding Studies

Research on p-hydroxycinnamic acid derivatives, which bear structural resemblance in terms of the sulfamoyl and pyrimidinyl functional groups, has provided insights into their interactions with proteins such as bovine serum albumin (BSA). These studies involve fluorescence and UV–vis spectral analysis to determine the binding constants and investigate the molecular distance and conformational changes upon binding, offering a foundation for understanding how similar compounds might interact with biological macromolecules (Meng, Zhu, Zhao, Yu, & Lin, 2012).

Synthesis and Chemical Characterization

The synthesis and characterization of novel chemical entities with sulfonamide and benzamide functionalities are central to the development of new therapeutic agents. Studies have detailed the synthetic routes to create diverse derivatives, exploring their chemical structures through spectroscopic and analytical techniques. These compounds' interactions with enzymes and potential biological targets have been evaluated, laying the groundwork for future drug discovery efforts (Bilginer, Gul, Anıl, Demir, & Gulcin, 2020).

Drug Design and Development

The exploration of sulfamoyl benzamides as novel series of ligands for cannabinoid receptors exemplifies the application of such compounds in drug design. This research aims to improve the metabolic stability while retaining potency and selectivity for the target receptors, demonstrating the compound's potential in treating conditions like pain (Sellitto et al., 2010).

properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O6S2/c1-16-13-17(2)27-25(26-16)29-37(32,33)22-11-7-21(8-12-22)28-24(31)20-5-9-23(10-6-20)38(34,35)30-14-18(3)36-19(4)15-30/h5-13,18-19H,14-15H2,1-4H3,(H,28,31)(H,26,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZCBRQTRBKUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=CC(=N4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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